Silane, ((4-(4-(4-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
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Overview
Description
Silane, ((4-(4-(4-fluorophenyl)-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl-, is a complex organosilicon compound It features a unique structure that includes a fluorophenyl group, a trioxabicyclo octyl group, and an ethynyl group attached to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-(4-fluorophenyl)-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl-, typically involves multiple steps One common approach is to start with the preparation of the fluorophenyl ethynyl precursor, which is then coupled with the trioxabicyclo octyl derivative under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions that are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Silane, ((4-(4-(4-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: The fluorophenyl group can be reduced to form a phenyl group.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides (Cl-, Br-) or organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield carbonyl compounds, while reduction of the fluorophenyl group may yield phenyl derivatives.
Scientific Research Applications
Silane, ((4-(4-(4-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Silane, ((4-(4-(4-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic receptors, while the trioxabicyclo octyl group can engage in hydrogen bonding and other non-covalent interactions. The ethynyl group provides a site for further chemical modifications, enhancing its versatility in various applications.
Comparison with Similar Compounds
Similar Compounds
- (3-Ethyl-4-fluorophenyl)ethynylsilane
- (3-Fluorophenyl)ethynylsilane
Uniqueness
Silane, ((4-(4-(4-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, stands out due to its unique combination of a fluorophenyl group, a trioxabicyclo octyl group, and an ethynyl group attached to a trimethylsilane moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
131505-62-9 |
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Molecular Formula |
C22H23FO3Si |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[4-[4-(4-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octan-1-yl]phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C22H23FO3Si/c1-27(2,3)13-12-17-4-6-19(7-5-17)22-24-14-21(15-25-22,16-26-22)18-8-10-20(23)11-9-18/h4-11H,14-16H2,1-3H3 |
InChI Key |
PUWWALUDNDSLAJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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